Tetramethylsuccinonitrile

Descripción

Propiedades

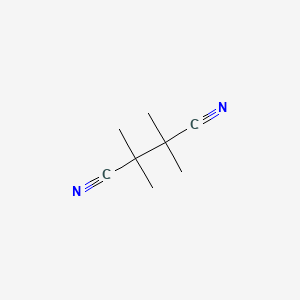

IUPAC Name |

2,2,3,3-tetramethylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(2,5-9)8(3,4)6-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXQPNJHRNGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2, Array | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026125 | |

| Record name | Tetramethylsuccinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethylsuccinonitrile appears as white crystals. (NTP, 1992), Colorless, odorless solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS ODOURLESS SOLID IN VARIOUS FORMS., Colorless, odorless solid. [Note: Forms cyanide in the body.] | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl succinonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in ethanol, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 (NTP, 1992) - Denser than water; will sink, 1.070, 1.07 g/cm³, 1.07 | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1.15X10-3 mm Hg at 25 °C /Estimated/ | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Crystallizes in plates | |

CAS No. |

3333-52-6 | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,3,3-Tetramethylbutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylsuccinonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylsuccinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116XMU2GHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Succinonitrile, tetramethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WN3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

338.9 to 340.7 °F (sublimes) (NTP, 1992), 170.5 °C, 170 °C (sublimes), 338 °F (Sublimes) | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLSUCCINONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHYL SUCCINONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetramethyl succinonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0604.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetramethylsuccinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsuccinonitrile (TMSN), also known by its IUPAC name 2,2,3,3-tetramethylbutanedinitrile, is a colorless and odorless solid organic compound.[1][2][3] It is classified as a dinitrile with the chemical formula C₈H₁₂N₂.[2] TMSN is notable as a decomposition product of certain radical initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN), which are commonly used in the manufacturing of polymers like PVC.[2][4][5] Due to its potential presence in such materials, its toxicological properties and chemical behavior have been a subject of interest. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.

Physical Properties of this compound

This compound is a crystalline solid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [6][7] |

| Molecular Weight | 136.19 g/mol | [4][6] |

| Appearance | Colorless, odorless solid in various forms | [1][8] |

| Melting Point | 169.5 - 171.5 °C (sublimes) | [9][10] |

| Boiling Point | Sublimes | [8][10] |

| Density | 1.07 g/cm³ | [11] |

| Solubility | Insoluble in water; Soluble in organic solvents | [7][8][11] |

| Vapor Density | 4.7 (air = 1) | [11] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of nitriles. It is a combustible solid that, upon heating, decomposes to produce toxic fumes, including cyanides and nitrogen oxides.[1][4] It is incompatible with strong oxidizing agents, and such mixtures pose a fire and explosion hazard.[1][12] Nitriles, in general, can polymerize in the presence of metals and some metal compounds and may react violently with strong oxidizing acids.[10] The combination of bases and nitriles can lead to the production of hydrogen cyanide.[10] Hydrolysis of nitriles in either acidic or basic aqueous solutions yields carboxylic acids or their salts in exothermic reactions.[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Data Availability |

| ¹H NMR | Spectrum available[4][12] |

| ¹³C NMR | Spectrum available[1][13] |

| Infrared (IR) | Spectrum available[4][7] |

| Mass Spectrometry (MS) | Spectrum available[4][8] |

Experimental Protocols

Analytical Detection of this compound by Gas Chromatography

A method for the detection and quantification of this compound in aqueous samples has been developed using gas chromatography.[6][11]

1. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known mass of the solid in an organic solvent such as methanol, followed by dilution with water.[6]

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with varying concentrations (e.g., 10, 20, 40, 80, 100 mg/L).[6]

2. Gas Chromatography (GC) Conditions:

-

Chromatographic Column: DB-FFAP capillary column (60 m × 0.32 mm × 0.5 μm).[6]

-

Injection: Headspace sampling system with a sample bottle heating temperature of 70°C, a loop temperature of 140°C, and a transfer line temperature of 160°C. The inlet temperature is 200°C with a split ratio of 15:1.[6]

-

Oven Temperature Program: Start at 140°C and hold for 12 minutes. Increase the temperature to 200°C at a rate of 10°C/min and hold for 5 minutes.[6]

-

Detector: Flame Ionization Detector (FID) at a temperature of 280°C.[6]

-

Carrier Gas: High-purity nitrogen.[6]

3. Analysis and Quantification:

-

Inject the standard solutions into the GC to determine the retention time of this compound and to generate a standard curve by plotting peak area against concentration.[6]

-

Prepare the sample to be analyzed and inject it into the GC under the same conditions.

-

Identify the this compound peak in the sample chromatogram based on the retention time.

-

Quantify the amount of this compound in the sample by using the standard curve.[6]

Mandatory Visualizations

Caption: Workflow for the analytical detection of this compound.

Safety and Handling

This compound is a toxic compound that can be absorbed into the body through inhalation of its aerosol, through the skin, and by ingestion.[1][14] It may cause adverse effects on the central nervous system, and high-concentration exposure could be fatal.[1]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use ventilation, local exhaust, or breathing protection.[1]

-

Hand Protection: Wear protective gloves.[1]

-

Eye Protection: Wear safety goggles or eye protection in combination with breathing protection.[1]

-

Skin and Body Protection: Wear protective clothing.[1]

Handling and Storage:

-

Avoid creating dust.[1]

-

Do not eat, drink, or smoke when working with this substance.[1]

-

Store in a cool, dry, and well-ventilated area, separated from strong oxidants and foodstuffs.[1]

First Aid Measures:

-

Inhalation: Move to fresh air, rest, and seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing, rinse and then wash the skin with soap and water, and seek medical attention.[1]

-

Eye Contact: Rinse with plenty of water for several minutes (remove contact lenses if possible) and seek medical attention.[1]

-

Ingestion: Induce vomiting (only in conscious individuals) and seek immediate medical attention.[1]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, tailored for a scientific audience. The summarized data in tables, along with the analytical workflow, offers a practical resource for researchers and professionals in drug development and related fields. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound. Further research into its synthesis and reactivity could provide a more comprehensive understanding of this molecule.

References

- 1. This compound(3333-52-6) 13C NMR spectrum [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl succinonitrile [cdc.gov]

- 4. 2,2,3,3-Tetramethylbutanedinitrile | C8H12N2 | CID 18745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. CN102539552B - Method for detecting tetramethyl succinonitrile and application thereof - Google Patents [patents.google.com]

- 7. Structural, Thermal, and Electrical Properties of Poly(Ethylene Oxide)—Tetramethyl Succinonitrile Blend for Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetramethylbutanedinitrile [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN102539552A - Method for detecting tetramethyl succinonitrile and application thereof - Google Patents [patents.google.com]

- 12. This compound(3333-52-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. ICSC 1121 - TETRAMETHYL SUCCINONITRILE [inchem.org]

An In-depth Technical Guide to Tetramethylsuccinonitrile (CAS 3333-52-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetramethylsuccinonitrile (TMSN), a significant organic compound with diverse applications and notable toxicological properties. This document consolidates key data on its chemical and physical characteristics, toxicological profile, metabolic fate, and relevant experimental methodologies, presented in a clear and accessible format for technical audiences.

Chemical and Physical Properties

This compound, with the CAS number 3333-52-6, is a colorless and odorless solid.[1][2] It is a dinitrile with the chemical formula C8H12N2.[1] TMSN is known to be insoluble in water.[2] It is a combustible solid, and upon heating, it decomposes to produce toxic fumes, including cyanides and nitrogen oxides.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C8H12N2 | [1][5][6][7][8][9][10] |

| Molecular Weight | 136.19 g/mol | [5][7][8][9] |

| Appearance | Colorless crystals, White crystals, Colorless solid | [1][2][3] |

| Odor | Odorless | [2][11] |

| Melting Point | 168°C | [12] |

| Boiling Point | 264.2°C at 760 mmHg | [12] |

| Solubility in Water | Insoluble | [2] |

| Purity | >98.0% (N) | [13] |

Toxicological Profile

This compound is a highly toxic compound with acute effects on the central nervous system, liver, and kidneys.[5][7][11] It can be absorbed into the body through inhalation, skin contact, and ingestion.[3][4] High exposure can lead to severe symptoms such as headache, nausea, dizziness, convulsions, and coma.[11]

Acute Toxicity

| Species | Route | LD50 | Source(s) |

| Rat | Oral | 38.9 ± 7.4 mg/kg | [14][15] |

Subchronic Toxicity

A series of 90-day subchronic toxicity studies were conducted on Sprague-Dawley-derived albino rats.[14][15] In these studies, TMSN was administered by intubation in corn oil solutions.[14][15] Key findings from these studies include:

-

Weight Gain: Significant reductions in weight gain were observed at doses of 10 and 3 mg/kg/day.[15]

-

Organ Weights: Increased absolute and relative liver weights were noted at 10 mg/kg in both sexes and at 3 mg/kg in males.[15] Increased absolute and relative kidney weights were observed in all male test groups.[15]

-

Histopathology: Treatment-related morphological lesions, characterized as tubular nephrosis, were observed in all male test groups but not in females.[15] These renal lesions were observed down to a dose of 0.1 mg/kg.[15]

-

No-Effect Level: A no-effect level for renal lesions was established at 0.01 mg/kg.[15]

-

Reversibility: The tubular nephrosis produced by subchronic exposure was found to be reversible in male rats.[15]

Experimental Protocols

Subchronic Toxicity Study in Rats

The following is a generalized methodology based on the described 90-day subchronic toxicity studies:[14][15]

-

Animal Model: Sprague-Dawley-derived albino rats were used.

-

Test Substance Administration: this compound was dissolved in corn oil and administered via oral intubation.

-

Dose Groups: Multiple dose groups were established, including a control group receiving only the vehicle (corn oil). Example dose levels were 0, 1, 3, and 10 mg/kg/day.

-

Duration: The study was conducted over a period of 90 days.

-

Parameters Monitored:

-

In-life: Survival, demeanor, body weight, and food consumption were monitored throughout the study.

-

Clinical Pathology: Hematology and urinalysis were performed. Fasting blood glucose was also measured.

-

Gross Pathology: At the end of the study, a complete necropsy was performed, and organ weights (liver, kidneys) were recorded.

-

Histopathology: Tissues, particularly from the liver and kidneys, were collected, processed, and examined microscopically for pathological changes.

-

-

Data Analysis: Statistical analysis was performed to compare the treated groups with the control group to identify any significant treatment-related effects.

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is linked to its metabolism. Organic nitriles like TMSN are metabolized in the liver by cytochrome P450 enzymes, which convert them into cyanide ions.[3] Cyanide is a potent toxin that is rapidly absorbed and distributed throughout the body.[3] The primary mechanism of cyanide toxicity involves the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.

Experimental Workflow: Subchronic Toxicity Study

The following diagram illustrates a typical workflow for conducting a subchronic toxicity study of a chemical substance like this compound.

Toxicological Effects Relationship

The exposure to this compound leads to a cascade of toxicological effects, primarily targeting the central nervous system and vital organs.

Applications

This compound is primarily encountered as a decomposition product of the radical initiator 2,2'-azobis(isobutyronitrile) (AIBN), which is widely used in the production of polymers like PVC foam.[1][3][11] It is also used as a reactant in the synthesis of other organic compounds, such as 3,4-Dihydro-3H-pyrrol-2-imines and phenyl-substituted metal-free fused tetraazachlorins.[2][7] Additionally, TMSN has been investigated for its properties as a solid plasticizer in polymer blends for applications such as redox mediators in solid polymer electrolytes.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 3333-52-6 [chemicalbook.com]

- 3. 2,2,3,3-Tetramethylbutanedinitrile | C8H12N2 | CID 18745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1121 - TETRAMETHYL SUCCINONITRILE [inchem.org]

- 5. 2,2,3,3-テトラメチルスクシノニトリル | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy Online CAS Number 3333-52-6 - TRC - 2,2,3,3-Tetramethylsuccinonitrile | LGC Standards [lgcstandards.com]

- 7. 2,2,3,3-四甲基丁二腈 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Tetramethyl succinonitrile | CymitQuimica [cymitquimica.com]

- 9. 2,2,3,3-テトラメチルスクシノニトリル | Sigma-Aldrich [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. nj.gov [nj.gov]

- 12. nbinno.com [nbinno.com]

- 13. This compound | 3333-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 14. Subchronic toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Structural, Thermal, and Electrical Properties of Poly(Ethylene Oxide)—Tetramethyl Succinonitrile Blend for Redox Mediators - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tetramethylsuccinonitrile from Azobisisobutyronitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylsuccinonitrile (TMSN) from the thermal decomposition of 2,2'-azobisisobutyronitrile (AIBN). TMSN, a highly toxic compound, is a known byproduct of radical reactions initiated by AIBN.[1][2] Understanding its formation is crucial for safety and for controlling reaction pathways in various chemical processes. This document details the underlying reaction mechanism, provides experimental protocols, and presents quantitative data on the synthesis.

Introduction

Azobisisobutyronitrile (AIBN) is a widely used radical initiator in polymerization and other free-radical reactions.[2][3] Its utility stems from its predictable thermal decomposition, which generates 2-cyano-2-propyl radicals and nitrogen gas.[2] While these radicals are typically intended to initiate polymerization, they can also undergo self-reaction, leading to the formation of byproducts. One of the primary recombination products is this compound (TMSN), formed by the coupling of two 2-cyano-2-propyl radicals.[1][4]

The synthesis of TMSN from AIBN is a direct consequence of the inherent reactivity of the generated radicals. The reaction is typically carried out by heating AIBN in an inert solvent, where the absence of a monomer or other radical scavenger favors the self-termination of the 2-cyano-2-propyl radicals.

Reaction Mechanism and Signaling Pathway

The thermal decomposition of AIBN is a unimolecular process that proceeds via the cleavage of the C-N bonds, releasing a molecule of nitrogen gas and forming two 2-cyano-2-propyl radicals. These highly reactive radical intermediates can then follow several pathways, including recombination to form TMSN.

The logical flow of the synthesis can be visualized as follows:

Caption: Reaction pathway for the synthesis of TMSN from AIBN.

Experimental Protocols

While the synthesis of TMSN is often an unintended side reaction, it can be promoted by conducting the thermal decomposition of AIBN in the absence of radical scavengers. The following protocol is a generalized procedure based on the principles of AIBN decomposition.

Objective: To synthesize this compound (TMSN) from Azobisisobutyronitrile (AIBN).

Materials:

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous, inert solvent (e.g., toluene, benzene, or aniline)[3][5]

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: A solution of AIBN in an inert organic solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The concentration of AIBN can be varied, but a typical starting point is a 0.2 M solution. The system should be purged with an inert gas (nitrogen or argon) to remove oxygen, which can interfere with the radical reactions.

-

Thermal Decomposition: The reaction mixture is heated to a temperature that ensures a reasonable rate of AIBN decomposition. A common temperature range is 80-100 °C.[6] The reaction is typically allowed to proceed for several hours to ensure complete decomposition of the AIBN. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. This will leave a crude solid residue containing TMSN and any other non-volatile byproducts.

-

Purification: The crude TMSN can be purified by recrystallization. Ethanol is a suitable solvent for this purpose. The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to induce crystallization of the TMSN. The purified crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation

The yield of TMSN from the thermal decomposition of AIBN is influenced by various factors, including the presence of other reagents that can react with the 2-cyano-2-propyl radicals.

| Reactant(s) | Solvent | Temperature (°C) | Reaction Time (h) | AIBN Concentration | Additive Concentration | TMSN Yield (%) | Reference |

| AIBN and Sulfanylethanoic Acid | Not specified | 80 | 20 | Varied | Varied | ~5 - 25 | [7] |

| AIBN and 3-Sulfanylpropanoic Acid | Not specified | 80 | 20 | Varied | Varied | ~10 - 35 | [7] |

Note: The yields presented in the table are based on a graphical representation in the cited literature and are approximate. The study focused on the effect of additives on TMSN yield.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of TMSN from AIBN.

Caption: General experimental workflow for TMSN synthesis.

Characterization of this compound

Purified TMSN is a white crystalline solid.[5] Its identity and purity can be confirmed using various analytical techniques.

-

Melting Point: Approximately 171 °C.[8]

-

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic nitrile (C≡N) stretching frequency.

-

Mass Spectrometry (MS): Mass spectral data will confirm the molecular weight of TMSN (136.19 g/mol ).

-

Spectroscopic data for TMSN is available in public databases such as the SDBS (Spectral Database for Organic Compounds) and the NIST WebBook.[8]

Safety Considerations

This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing TMSN should be disposed of according to institutional safety guidelines. AIBN itself is a flammable solid and can decompose exothermically.[1] It should be stored at low temperatures and handled with care.

Conclusion

The synthesis of this compound from azobisisobutyronitrile is a straightforward thermal decomposition reaction that proceeds through the coupling of 2-cyano-2-propyl radicals. While often an undesirable side product in polymerization reactions, the yield of TMSN can be maximized by conducting the decomposition in an inert solvent in the absence of radical scavengers. This guide provides the fundamental knowledge, a general experimental protocol, and key data for researchers and professionals working with AIBN and related radical chemistry. Due to the high toxicity of TMSN, stringent safety precautions are paramount throughout the synthesis, handling, and disposal processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 3. EXAMPLE 15.1 The thermal decomposition of 2.2 | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. spacefrontiers.org [spacefrontiers.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetramethylsuccinonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylsuccinonitrile (TMSN), a dinitrile organic compound, is notable both as a byproduct in polymer manufacturing and as a subject of toxicological interest. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthetic origins. Detailed data is presented in tabular format for clarity, and a conceptual experimental protocol for its formation and property determination is outlined. A key visualization of its synthetic pathway from the radical initiator 2,2'-azobisisobutyronitrile (AIBN) is also provided.

Nomenclature and Chemical Identifiers

This compound is systematically named 2,2,3,3-tetramethylbutanedinitrile according to IUPAC nomenclature.[1][2] It is also commonly referred to by various synonyms, including tetramethyl succinodinitrile and 2,3-dicyano-2,3-dimethylbutane.[3] For precise identification and database referencing, its CAS number is 3333-52-6.[1][2]

| Identifier | Value |

| IUPAC Name | 2,2,3,3-Tetramethylbutanedinitrile[1][2] |

| Synonyms | Tetramethylsuccinodinitrile, TMSN, 2,3-Dicyano-2,3-dimethylbutane |

| CAS Number | 3333-52-6[1][2] |

| Molecular Formula | C₈H₁₂N₂[1] |

| SMILES | CC(C)(C#N)C(C)(C)C#N[1] |

| InChI Key | ZVQXQPNJHRNGID-UHFFFAOYSA-N[4] |

| PubChem CID | 18745[1] |

| RTECS Number | WN4025000[5] |

Molecular Structure and Properties

Molecular Formula and Weight

The chemical formula for this compound is C₈H₁₂N₂.[1] Its molecular weight is approximately 136.19 g/mol .[2][3]

Structural Representation

TMSN possesses a symmetrical structure with a central carbon-carbon single bond connecting two quaternary carbon atoms. Each of these quaternary carbons is bonded to two methyl groups and one nitrile (-C≡N) group.

Ball-and-stick model of the this compound molecule.

Physicochemical Properties

This compound is a colorless and odorless solid, appearing as white crystals at room temperature.[2][5] It is insoluble in water. A key characteristic of TMSN is its tendency to sublime upon heating.

| Property | Value | Source(s) |

| Molecular Weight | 136.19 g/mol | [2][3] |

| Appearance | Colorless, odorless solid/white crystals | [2][5] |

| Melting Point | Sublimes; ~170.5 °C (~338 °F) | |

| Solubility in Water | Insoluble | |

| Density | 1.07 g/cm³ (at 20 °C) |

Spectroscopic Data

The nitrile groups in TMSN give rise to a characteristic strong absorption band in the infrared (IR) spectrum, typically in the range of 2210–2260 cm⁻¹. The proton NMR (¹H NMR) spectrum is simple, showing a single peak corresponding to the twelve equivalent protons of the four methyl groups.

Synthesis and Reactivity

Synthesis from AIBN Decomposition

This compound is not typically synthesized as a primary target but is a known product of the thermal decomposition of 2,2'-azobisisobutyronitrile (AIBN), a common radical initiator used in polymer synthesis, such as for PVC.[1] When heated above 65 °C, AIBN undergoes homolytic cleavage, eliminating a molecule of nitrogen gas (N₂) and generating two 2-cyanoprop-2-yl radicals. The subsequent combination of these two radicals results in the formation of this compound.

Figure 1: Decomposition of AIBN to form this compound.

Experimental Protocols

Conceptual Synthesis of this compound

This protocol describes a conceptual method for the laboratory-scale formation of TMSN via the pyrolysis of AIBN.

Objective: To generate and isolate TMSN from the thermal decomposition of AIBN.

Materials:

-

2,2'-Azobisisobutyronitrile (AIBN)

-

An inert, high-boiling solvent (e.g., benzene (B151609) or toluene)

-

Heating mantle and reflux condenser

-

Sublimation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottomed flask, dissolve AIBN in a suitable volume of an inert, high-boiling solvent like benzene.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux using a heating mantle. The decomposition of AIBN typically occurs at temperatures between 66 °C and 72 °C. Maintain reflux for several hours to ensure complete decomposition.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture by rotary evaporation to remove the solvent, yielding a crude solid residue containing TMSN.

-

Purify the crude TMSN using sublimation. Transfer the solid to a sublimation apparatus and heat under vacuum. TMSN will sublime and collect as purified crystals on the cold finger.

-

Carefully scrape the purified TMSN crystals from the cold finger.

Safety Note: AIBN is an explosive compound, and its pyrolysis generates TMSN, which is highly toxic. This procedure should be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

Determination of Melting Point for a Sublimable Compound

This protocol outlines a general method for determining the melting point of a compound like TMSN that sublimes.

Objective: To accurately determine the melting point of TMSN while minimizing loss of sample due to sublimation.

Materials:

-

Purified this compound

-

Capillary tubes

-

Flame source (e.g., Bunsen burner)

-

Melting point apparatus or oil bath

-

Thermometer

Procedure:

-

Finely grind a small sample of the purified TMSN crystals.

-

Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

To prevent sublimation out of the tube during heating, seal the open end of the capillary tube using a flame. This creates a closed system where the vapor pressure can build, inhibiting further sublimation.

-

Place the sealed capillary tube into a melting point apparatus.

-

Heat the sample. For an exploratory measurement, a heating rate of 10 °C/min can be used to find an approximate melting range.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a clear liquid. This range is the melting point.

Conclusion

This compound is a well-defined organic molecule with a structure directly resulting from the coupling of radicals generated from AIBN decomposition. Its identity is confirmed through its molecular formula, weight, and various spectroscopic signatures. The physicochemical data, particularly its tendency to sublime, inform the specialized protocols required for its purification and characterization. This guide provides foundational technical information for professionals in chemistry and toxicology who may encounter or study this compound.

References

An In-depth Technical Guide to the Health and Safety of Tetramethylsuccinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for Tetramethylsuccinonitrile (TMSN). The information is compiled from various scientific and regulatory sources to assist researchers, scientists, and drug development professionals in handling this compound safely. This document summarizes key toxicological data, outlines plausible metabolic and signaling pathways based on current knowledge of related compounds, and provides representative experimental protocols for toxicity testing.

Chemical and Physical Properties

This compound is a colorless and odorless solid.[1][2] It is a dinitrile compound that is known to form cyanide in the body.[1][2] TMSN is used in the production of vinyl foam.[3] It is considered combustible and can decompose on heating to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[4][5] It is incompatible with strong oxidizers, and such contact may cause fire and explosion hazards.[4]

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂N₂ | [6] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 3333-52-6 | [6] |

| Appearance | Colorless, odorless solid/white crystals | [1][2][4] |

| Melting Point | 170.5-171.5 °C (sublimes) | [2] |

| Boiling Point | Sublimes | [2] |

| Water Solubility | Insoluble | [3] |

| Density | 1.07 g/cm³ | [5] |

Toxicological Data

This compound is a highly toxic compound. Exposure can occur through inhalation, skin absorption, and ingestion.[2][4]

Acute Toxicity

The acute toxicity of TMSN has been evaluated in several animal models. The compound is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[7][8]

| Route of Administration | Species | LD50/LC50 | Reference |

| Oral | Rat | 27 mg/kg | [7] |

| Oral | Rat | 38.9 mg/kg | [1][9] |

| Dermal | - | 300 mg/kg | [7] |

| Intraperitoneal | Rat | 17.5 mg/kg (17,500 µg/kg) | [1] |

| Subcutaneous | Rat | 30 mg/kg | [1] |

| Intravenous | Rabbit | 20 mg/kg | [1] |

| Inhalation (LCLo) | Rat | 0.34 mg/l (2 h) | [7] |

| Inhalation (LCLo) | Mouse | 28 ppm (3 hr) | [6] |

| Inhalation (LCLo) | Rat | 6 ppm (30 hr) | [6] |

Subchronic Toxicity

A 90-day subchronic toxicity study in rats administered TMSN by intubation showed significant reductions in weight gain at doses of 10 and 3 mg/kg/day.[10] The study also identified the liver and kidneys as target organs, with increased weights and tubular nephrosis observed.[10] A no-effect level was established at 0.01 mg/kg.[10]

Human Health Effects

Exposure to TMSN can cause a range of symptoms affecting the central nervous system, liver, kidneys, and gastrointestinal tract.[2]

-

Acute Effects: Short-term exposure can lead to headache, nausea, dizziness, convulsions, and coma.[2][3] Skin contact can cause irritation, resulting in a rash or burning sensation.[3]

-

Chronic Effects: Long-term exposure may lead to damage to the liver and kidneys.[3] There is currently no data available on the carcinogenic or reproductive hazards of TMSN.[3]

-

Occupational Exposure: A study of workers in a PVC production plant exposed to TMSN reported cases of convulsions with reversible pathologic EEG and hypoglycemia.[11] Other common symptoms included headaches, dizziness, and unpleasant taste sensations.[11][12]

Occupational Exposure Limits

Several organizations have established occupational exposure limits for TMSN to protect workers from its harmful effects.

| Organization | Limit | Reference |

| OSHA (PEL) | TWA 3 mg/m³ (0.5 ppm) [skin] | [6] |

| NIOSH (REL) | TWA 3 mg/m³ (0.5 ppm) [skin] | [13] |

| ACGIH (TLV) | TWA 2.8 mg/m³ (0.5 ppm) [skin] | [4][13] |

| NIOSH (IDLH) | 5 ppm | [13] |

Experimental Protocols

Acute Oral Toxicity Testing (based on OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Preparation: The test substance (TMSN) is typically dissolved or suspended in a suitable vehicle, such as corn oil.

-

Administration of Doses: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is generally kept low (e.g., 1-2 mL/100g body weight).

-

Procedure: A stepwise procedure is used with a starting dose based on the expected toxicity. Typically, a group of three animals is dosed. The outcome (survival or death) determines the next dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

90-Day Subchronic Oral Toxicity Study (based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

-

Test Animals: Healthy young rodents (usually rats) are used. Both males and females are included in the study.

-

Dose Groups: At least three dose levels of the test substance and a control group (vehicle only) are used. Each group typically consists of 10 males and 10 females.

-

Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly. Body weight and food/water consumption are recorded weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical biochemistry parameters.

-

Pathology: All animals are subjected to a full gross necropsy at the end of the study. Organs and tissues are weighed, and histopathological examinations are performed on the control and high-dose groups, with further examination of lower-dose groups for any observed lesions.

Plausible Metabolic and Signaling Pathways

Disclaimer: The following pathways are not experimentally confirmed for this compound but are based on the known metabolism of nitriles and the toxic effects of cyanide, a potential metabolite.

Proposed Metabolic Pathway of this compound

Nitriles can be metabolized in the body, primarily by cytochrome P450 enzymes in the liver.[7] This process can lead to the release of cyanide.

Caption: Proposed metabolic pathway of this compound (TMSN).

Signaling Pathways Potentially Affected by TMSN (via Cyanide)

The toxicity of cyanide, a potential metabolite of TMSN, is primarily due to its inhibition of cytochrome c oxidase in the mitochondrial electron transport chain. This leads to cellular hypoxia, a decrease in ATP production, and the generation of reactive oxygen species (ROS). These events can trigger a cascade of downstream signaling pathways leading to cell death.

Caption: Potential signaling cascade initiated by TMSN-derived cyanide.

Experimental Workflow for In Vivo Toxicity Assessment

A typical workflow for assessing the in vivo toxicity of a compound like TMSN involves a tiered approach, starting with acute toxicity and progressing to more long-term studies if necessary.

Caption: Tiered experimental workflow for in vivo toxicity assessment of TMSN.

Conclusion and Recommendations

This compound is a compound with significant acute and subchronic toxicity. Its handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment to prevent inhalation, skin contact, and ingestion. The primary target organs appear to be the central nervous system, liver, and kidneys. Although the precise metabolic and signaling pathways for TMSN have not been fully elucidated, its toxicity is likely mediated, at least in part, by the release of cyanide. Further research is needed to fully characterize its toxicological profile, including its potential for carcinogenicity and reproductive toxicity, and to delineate its specific molecular mechanisms of action. Researchers and drug development professionals should exercise extreme caution when working with this compound and ensure that all handling is performed in a well-ventilated area, such as a chemical fume hood, with appropriate engineering controls in place.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 5. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ask-force.org [ask-force.org]

- 12. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

A Technical Guide to the Solubility of Tetramethylsuccinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetramethylsuccinonitrile

This compound, also known as 2,2,3,3-tetramethylbutanedinitrile, is a dinitrile compound with the chemical formula C₈H₁₂N₂.[1][2] It is a solid at room temperature and is recognized as a decomposition product of 2,2'-azobis-isobutyronitrile (AIBN), a common radical initiator in polymer production.[3]

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible scientific literature and chemical databases. However, qualitative solubility information has been reported. The following table summarizes the known solubility characteristics of TMSN.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Reference(s) |

| Water | Water | Insoluble | [4] |

| Alcohols | Ethanol | Soluble | [3] |

| Methanol | Soluble | ||

| General | Organic Solvents | Generally Soluble | [3] |

Note: The lack of specific quantitative data (e.g., g/100 mL at a specific temperature) highlights a gap in the publicly available chemical data for this compound. Researchers requiring precise solubility values are advised to determine them experimentally using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The following are detailed methodologies for two common and reliable methods: the Gravimetric Method and the UV-Visible Spectroscopic Method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[5] It relies on the direct measurement of the mass of the solute that can be dissolved in a specific amount of solvent to create a saturated solution.

3.1.1. Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Glassware: Erlenmeyer flasks with stoppers, beakers, volumetric flasks, pipettes

-

Spatula and weighing paper

3.1.2. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required can vary depending on the solute and solvent, but 24 to 48 hours is often adequate.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the withdrawn solution using an appropriate filtration apparatus to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.1.3. Data Analysis

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken) * 100

UV-Visible Spectroscopic Method

This method is suitable if this compound exhibits absorbance in the UV-Visible region and the chosen solvent is transparent in that region. It requires the initial creation of a calibration curve.

3.2.1. Materials and Apparatus

-

This compound

-

Organic solvent of interest (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

3.2.2. Experimental Procedure

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 3.1.2, step 1).

-

Separate the saturated solution by filtration as described previously (Section 3.1.2, step 2).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

3.2.3. Data Analysis

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using a generalized experimental approach.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,2,3,3-tetramethylbutanedinitrile|3333-52-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 2,2,3,3-Tetramethylbutanedinitrile | C8H12N2 | CID 18745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl succinonitrile [cdc.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Decomposition Products of Tetramethylsuccinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylsuccinonitrile (TMSN), also known as 2,3-dicyano-2,3-dimethylbutane, is a dinitrile compound recognized as a thermal decomposition product of the radical initiator 2,2'-azobis(isobutyronitrile) (AIBN). Due to its potential presence in polymers initiated by AIBN and its inherent toxicity, understanding the thermal stability and decomposition products of TMSN is of significant interest in materials science, polymer chemistry, and toxicology. This technical guide provides a comprehensive overview of the thermal decomposition of TMSN, detailing the products formed, the analytical methodologies used for their identification and quantification, and the proposed decomposition pathways.

Thermal Decomposition Profile

The thermal decomposition of this compound, when heated, results in the generation of various volatile and toxic products. General safety and toxicology literature indicates that these products include cyanides and nitrogen oxides.[1] The decomposition process can be effectively studied using techniques such as Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These methods allow for the determination of the temperature ranges of decomposition and the identification of the evolved gaseous products.

While specific quantitative data for the thermal decomposition of pure TMSN is not extensively available in the public literature, analysis of the decomposition of related nitrogen-containing organic compounds and the byproducts of AIBN decomposition provides strong indications of the expected products.

Primary Decomposition Products

Based on the thermal degradation studies of analogous alkyl nitriles and the known chemistry of nitrile compounds at elevated temperatures, the following are the principal products expected from the thermal decomposition of this compound.

| Product Name | Chemical Formula | Method of Identification |

| Hydrogen Cyanide | HCN | GC-MS, TGA-FTIR, TGA-MS |

| Isobutyronitrile (B166230) | C₄H₇N | GC-MS |

| Methacrylonitrile | C₄H₅N | GC-MS |

| Acetonitrile | C₂H₃N | GC-MS |

| Propionitrile | C₃H₅N | GC-MS |

| Nitrogen Oxides | NOₓ | TGA-MS |

Table 1: Potential Thermal Decomposition Products of this compound.

Note: The quantitative yields of these products are highly dependent on the specific experimental conditions, including temperature, heating rate, and the atmosphere (inert or oxidative).

Proposed Decomposition Mechanisms

The thermal decomposition of this compound likely proceeds through a free radical mechanism. The central carbon-carbon bond in the TMSN molecule is sterically hindered and, upon sufficient thermal energy input, is susceptible to homolytic cleavage.

A plausible decomposition pathway can be visualized as follows:

Figure 1: Proposed thermal decomposition pathway of this compound.

The initial step is the cleavage of the C-C bond to form two 2-cyano-2-propyl radicals. These highly reactive radicals can then undergo several subsequent reactions:

-

β-scission: The radical can fragment to produce a more stable radical and a stable molecule, such as hydrogen cyanide.

-

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule to form isobutyronitrile.

-

Disproportionation: Two radicals can react to form a saturated and an unsaturated molecule, in this case, isobutyronitrile and methacrylonitrile.

In the presence of oxygen, the nitrogen-containing fragments can be further oxidized to form various nitrogen oxides (NOₓ).

Experimental Protocols

To investigate the thermal decomposition products of this compound, a combination of analytical techniques is recommended. The following provides a detailed methodology for a comprehensive analysis.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information about mass loss as a function of temperature and identifies the evolved gases.[2]

Experimental Workflow:

Figure 2: Workflow for TGA-MS analysis of TMSN thermal decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a TGA crucible.

-

TGA Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (e.g., high purity nitrogen or helium) at a flow rate of 50-100 mL/min to remove any air.

-

Set the temperature program to heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

-

Evolved Gas Transfer: The outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line maintained at approximately 250°C to prevent condensation of the evolved products.

-

Mass Spectrometry:

-

The mass spectrometer should be set to scan a mass-to-charge ratio (m/z) range of approximately 2-200 amu.

-

Continuously acquire mass spectra throughout the TGA run.

-

-

Data Analysis:

-

Analyze the TGA curve to identify the temperatures at which significant mass loss occurs.

-

Correlate the mass loss events with the corresponding mass spectra of the evolved gases to identify the decomposition products. For example, an ion at m/z 27 would be indicative of HCN.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for separating and identifying complex mixtures of volatile and semi-volatile organic compounds produced during pyrolysis.[3]

Experimental Workflow:

Figure 3: Workflow for Py-GC-MS analysis of TMSN thermal decomposition.

Methodology:

-

Sample Preparation: Place a small amount of TMSN (approximately 0.1-0.5 mg) into a pyrolysis sample tube.

-

Pyrolyzer Conditions:

-

Insert the sample tube into the pyrolyzer.

-

Set the pyrolysis temperature. A typical starting point for exploratory analysis is 600°C. The pyrolysis is performed in an inert atmosphere (helium).

-

-

Gas Chromatography Conditions:

-

Injector: The pyrolyzer is directly interfaced with the GC injector, which should be maintained at a high temperature (e.g., 280°C).

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable for separating the expected products.

-

Oven Program: A temperature program should be used to effectively separate the components. For example: hold at 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-